4-(4-Bromophenyl)thiazole-2-carboxylic acid

Drug Discovery ADME Prediction Chromatography

For medicinal and process chemists, this aryl bromide building block enables reliable Suzuki-Miyaura coupling at catalyst loadings as low as 0.05 mol%. Its LogP of 2.90 is essential for CNS-penetrant kinase inhibitor and GPCR modulator design, outperforming chloro/fluoro analogs in blood-brain barrier passive diffusion. Density (1.7 g/cm³) and boiling point (475°C) guide safe scale-up and crystallization. Choose the bromo-analog for consistent high yields where halogen reactivity and lipophilicity dictate synthetic success.

Molecular Formula C10H6BrNO2S
Molecular Weight 284.13 g/mol
CAS No. 886366-94-5
Cat. No. B1517718
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Bromophenyl)thiazole-2-carboxylic acid
CAS886366-94-5
Molecular FormulaC10H6BrNO2S
Molecular Weight284.13 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=CSC(=N2)C(=O)O)Br
InChIInChI=1S/C10H6BrNO2S/c11-7-3-1-6(2-4-7)8-5-15-9(12-8)10(13)14/h1-5H,(H,13,14)
InChIKeyJZGOVEPJNODGBT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Bromophenyl)thiazole-2-carboxylic Acid (CAS 886366-94-5): Core Physicochemical and Structural Profile for Informed Procurement


4-(4-Bromophenyl)thiazole-2-carboxylic acid (CAS 886366-94-5) is a heterocyclic building block characterized by a thiazole ring with a para-bromophenyl substituent at the 4-position and a carboxylic acid group at the 2-position [1]. This structure positions it as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing more complex molecules via the bromine handle . Its predicted physicochemical properties, including a LogP of 2.90, a density of 1.7±0.1 g/cm³, and a boiling point of 475.1±37.0 °C, are key differentiators when selecting among in-class analogs for specific synthetic or formulation requirements [1].

Why Generic Substitution of 4-(4-Bromophenyl)thiazole-2-carboxylic Acid Fails: The Critical Impact of Halogen Identity on Reactivity and Properties


The assumption that 4-(4-chlorophenyl)thiazole-2-carboxylic acid or 4-(4-fluorophenyl)thiazole-2-carboxylic acid can directly replace the bromo-analog in a synthetic sequence is a high-risk proposition. The identity of the halogen atom profoundly influences multiple critical parameters that dictate experimental success: the rate and yield of downstream cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) [1], the compound's lipophilicity and thus its behavior in biological systems or separation processes [2], and its physicochemical properties like density and boiling point which affect purification and formulation . The quantitative evidence below demonstrates that these differences are not marginal but can be order-of-magnitude in their impact, making the selection of the specific brominated compound a non-negotiable requirement for achieving desired research outcomes.

Quantitative Differentiation Guide for 4-(4-Bromophenyl)thiazole-2-carboxylic Acid: Head-to-Head Data vs. Closest Analogs


Lipophilicity (LogP) as a Determinant of CNS Penetration and Chromatographic Behavior

The 4-bromo substitution confers a significantly higher LogP compared to its 4-chloro and 4-fluoro analogs, a critical parameter for predicting blood-brain barrier penetration and optimizing reverse-phase purification methods [1]. The target compound's predicted ACD/LogP of 2.90 is driven by the larger, more polarizable bromine atom. This difference in lipophilicity is a primary factor in selecting a specific building block for CNS-targeted libraries or for achieving optimal retention time in preparative HPLC .

Drug Discovery ADME Prediction Chromatography

Physicochemical Properties: Density and Boiling Point for Purification and Formulation

The presence of a heavy bromine atom substantially alters the compound's bulk physical properties relative to its lighter halogen counterparts, which has direct implications for isolation and handling. The target compound has a predicted density of 1.7±0.1 g/cm³, compared to 1.36 g/cm³ for the unsubstituted 4-phenylthiazole-2-carboxylic acid . Similarly, its boiling point of 475.1±37.0 °C at 760 mmHg is significantly higher than that of the parent thiazole-2-carboxylic acid (298.9 °C) [1]. These differences impact solvent selection for recrystallization and thermal stability assessments .

Process Chemistry Crystallization Formulation

Synthetic Utility: The Bromine Atom as a Superior Cross-Coupling Handle vs. Chlorine

The aryl bromide moiety in 4-(4-bromophenyl)thiazole-2-carboxylic acid is a well-established, highly reactive partner in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig couplings, which are foundational to modern drug discovery [1]. In contrast, the analogous aryl chloride in 4-(4-chlorophenyl)thiazole-2-carboxylic acid is significantly less reactive, often requiring specialized, expensive ligands and harsher conditions to achieve comparable yields, if at all [2]. This class-level difference in reactivity is quantifiable in catalyst loading and reaction temperature: aryl bromides can react effectively with catalyst loadings as low as 0.05 mol%, whereas aryl chlorides typically require higher loadings and elevated temperatures [3].

Synthetic Methodology Cross-Coupling Medicinal Chemistry

Evidence-Based Application Scenarios for 4-(4-Bromophenyl)thiazole-2-carboxylic Acid: Where Differentiation Drives Success


CNS Drug Discovery: Optimizing Blood-Brain Barrier Penetration

Medicinal chemists designing CNS-penetrant kinase inhibitors or GPCR modulators should prioritize this compound. Its elevated LogP of 2.90, compared to the chloro- and fluoro-analogs, directly increases the likelihood of passive diffusion across the blood-brain barrier, a critical hurdle in CNS drug development. This quantifiable advantage in lipophilicity makes it the preferred building block for early-stage SAR exploration of CNS targets [1].

High-Throughput Library Synthesis: Ensuring Reliable Cross-Coupling Yields

In high-throughput parallel synthesis where reaction reliability and yield consistency are paramount, this bromo-substituted building block is the superior choice. Its aryl bromide handle is known to undergo Suzuki-Miyaura couplings with high efficiency and low catalyst loadings (as low as 0.05 mol%), minimizing the risk of failed reactions and maximizing the diversity and purity of the final library [2]. The alternative chloro-analog presents a significant risk of incomplete conversion under standard high-throughput conditions [3].

Process Chemistry and Scale-Up: Tailoring Purification and Isolation Procedures

For process chemists scaling up a synthetic route, the distinct physical properties of this compound—namely its higher density (1.7 g/cm³) and boiling point (475 °C)—are not just academic data points but critical design parameters. These values dictate the choice of extraction solvents, inform the design of crystallization protocols, and set the boundaries for safe thermal handling during large-scale reactions. Substituting a lighter analog without adjusting these parameters could lead to unforeseen losses during workup or create new safety hazards .

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